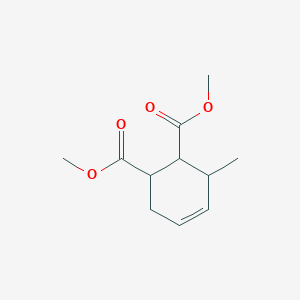
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a derivative of cyclohexene, featuring two ester groups attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize efficient catalysts such as CuMgAl to facilitate the reaction under mild conditions, ensuring high conversion rates and selectivity .
化学反应分析
Types of Reactions
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism by which dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A bio-based compound used in the synthesis of polyamides and polyesters.
3,4-Ethylenedioxythiophene: A compound used in the production of conducting polymers.
Uniqueness
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific cyclohexene structure with ester groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
属性
CAS 编号 |
64161-85-9 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-5,7-9H,6H2,1-3H3 |
InChI 键 |
UDBQYTMLNSEJBB-UHFFFAOYSA-N |
规范 SMILES |
CC1C=CCC(C1C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


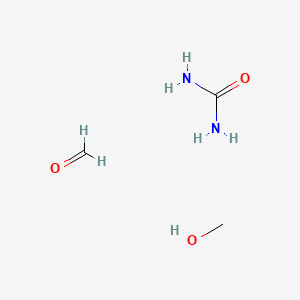
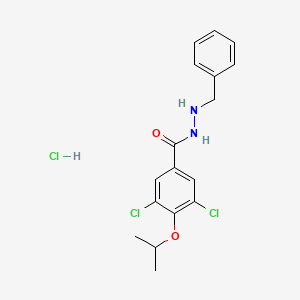
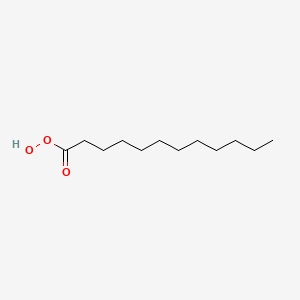
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
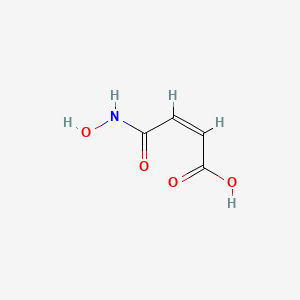
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
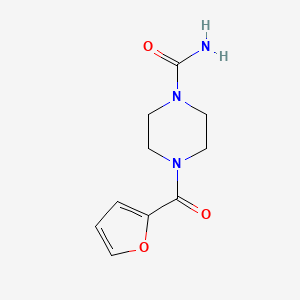

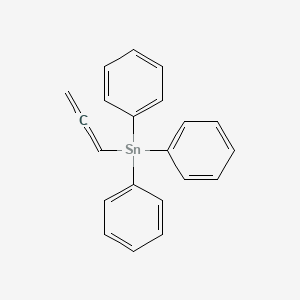
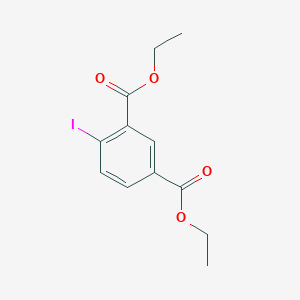

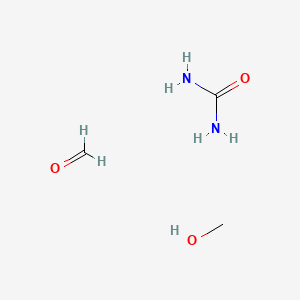
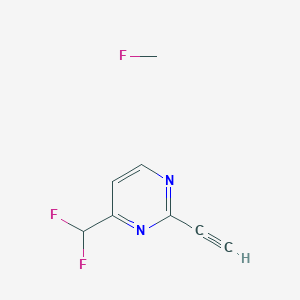
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)
